Journal Name:Materials Research Bulletin
Journal ISSN:0025-5408
IF:5.6
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/313/description#description
Year of Origin:1966
Publisher:Elsevier Ltd
Number of Articles Per Year:661
Publishing Cycle:Monthly
OA or Not:Not
Acceleration of generalized replica exchange with solute tempering simulations of large biological systems on massively parallel supercomputer
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-04 , DOI: 10.1002/jcc.27124
Generalized replica exchange with solute tempering (gREST) is one of the enhanced sampling algorithms for proteins or other systems with rugged energy landscapes. Unlike the replica-exchange molecular dynamics (REMD) method, solvent temperatures are the same in all replicas, while solute temperatures are different and are exchanged frequently between replicas for exploring various solute structures. Here, we apply the gREST scheme to large biological systems containing over one million atoms using a large number of processors in a supercomputer. First, communication time on a multi-dimensional torus network is reduced by matching each replica to MPI processors optimally. This is applicable not only to gREST but also to other multi-copy algorithms. Second, energy evaluations, which are necessary for the multistate bennet acceptance ratio (MBAR) method for free energy estimations, are performed on-the-fly during the gREST simulations. Using these two advanced schemes, we observed 57.72 ns/day performance in 128-replica gREST calculations with 1.5 million atoms system using 16,384 nodes in Fugaku. These schemes implemented in the latest version of GENESIS software could open new possibilities to answer unresolved questions on large biomolecular complex systems with slow conformational dynamics.
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GPU-specific algorithms for improved solute sampling in grand canonical Monte Carlo simulations
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-04-24 , DOI: 10.1002/jcc.27121
The Grand Canonical Monte Carlo (GCMC) ensemble defined by the excess chemical potential, μex, volume, and temperature, in the context of molecular simulations allows for variations in the number of particles in the system. In practice, GCMC simulations have been widely applied for the sampling of rare gasses and water, but limited in the context of larger molecules. To overcome this limitation, the oscillating μex GCMC method was introduced and shown to be of utility for sampling small solutes, such as formamide, propane, and benzene, as well as for ionic species such as monocations, acetate, and methylammonium. However, the acceptance of GCMC insertions is low, and the method is computationally demanding. In the present study, we improved the sampling efficiency of the GCMC method using known cavity-bias and configurational-bias algorithms in the context of GPU architecture. Specifically, for GCMC simulations of aqueous solution systems, the configurational-bias algorithm was extended by applying system partitioning in conjunction with a random interval extraction algorithm, thereby improving the efficiency in a highly parallel computing environment. The method is parallelized on the GPU using CUDA and OpenCL, allowing for the code to run on both Nvidia and AMD GPUs, respectively. Notably, the method is particularly well suited for GPU computing as the large number of threads allows for simultaneous sampling of a large number of configurations during insertion attempts without additional computational overhead. In addition, the partitioning scheme allows for simultaneous insertion attempts for large systems, offering considerable efficiency. Calculations on the BK Channel, a transporter, including a lipid bilayer with over 760,000 atoms, show a speed up of ~53-fold through the use of system partitioning. The improved algorithm is then combined with an enhanced μex oscillation protocol and shown to be of utility in the context of the site-identification by ligand competitive saturation (SILCS) co-solvent sampling approach as illustrated through application to the protein CDK2.
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Insights into the solubility of γD-crystallin from multiscale atomistic simulations
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-04-24 , DOI: 10.1002/jcc.27116
The molecular basis underlying the rich phase behavior of globular proteins remains poorly understood. We use atomistic multiscale molecular simulations to model the solution-state conformational dynamics and interprotein interactions of γ D-crystallin and its P23T-R36S mutant, which drastically limits the protein solubility, at both infinite dilution and at a concentration where the mutant fluid phase and crystalline phase coexist. We find that while the mutant conserves the protein fold, changes to the surface exposure of residues in the neighborhood of residue-36 enhance protein–protein interactions and develop specific protein–protein contacts found in the protein crystal lattice.
Detail
NIAS-Server 2.0: A versatile complementary tool for structural biology studies
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-04-11 , DOI: 10.1002/jcc.27112
Increasing the repertoire of available complementary tools to advance the knowledge of protein structures is fundamental for structural biology. The Neighbors Influence of Amino Acids and Secondary Structures (NIAS) is a server that analyzes a protein's conformational preferences of amino acids. NIAS is based on the Angle Probability List, representing the normalized frequency of empirical conformational preferences, such as torsion angles, of different amino acid pairs and their corresponding secondary structure information, as available in the Protein Data Bank. In this work, we announce the updated NIAS server with the data comprising all structures deposited until Sep 2022, 7 years after the initial release. Unlike the original publication, which accounted for only studies conducted with X-ray crystallography, we added data from solid nuclear magnetic resonance (NMR), solution NMR, CullPDB, Electron Microscopy, and Electron Crystallography using multiple filtering parameters. We also provide examples of how NIAS can be applied as a complementary analysis tool for different structural biology works and what are its limitations.
Detail
Enhanced sampling in explicit solvent by deep learning module in FSATOOL
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-16 , DOI: 10.1002/jcc.27132
FSATOOL is an integrated molecular simulation and data analysis program. Its old molecular dynamics engine only supports simulations in vacuum or implicit solvent. In this work, we implement the well-known smooth particle mesh Ewald method for simulations in explicit solvent. The new developed engine is runnable on both CPU and GPU. All the existed analysis modules in the program are compatible with the new engine. Moreover, we also build a complete deep learning module in FSATOOL. Based on the module, we further implement two useful trajectory analysis methods: state-free reversible VAMPnets and time-lagged autoencoder. They are good at searching the collective variables related to the conformational transitions of biomolecules. In FSATOOL, these collective variables can be further used to construct a bias potential for the enhanced sampling purpose. We introduce the implementation details of the methods and present their actual performances in FSATOOL by a few enhanced sampling simulations.
Detail
IGMPlot: A program to identify, characterize, and quantify molecular interactions
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-12 , DOI: 10.1002/jcc.27123
We describe the development and features of a program called IGMPlot, which is based on the independent gradient model (IGM) and its local descriptor δ g $$ \delta g $$ . The IGM approach analyzes the gradient of the electron density (ED) in a molecular system to identify regions of space where chemical interactions take place. IGMPlot is intended for use by both experimental scientists and theoretical chemists. It is standalone software written in C++, with versions available for multiple platforms. Some key features are: probing and quantifying interactions between two given molecular fragments, determining bond strength (IBSI), estimating the atomic contributions to an intermolecular interaction and preparing data to build 2D and 3D representations of interaction regions. The software has been updated to include new features: critical point analysis of the ED, assessing ED asymmetry of a given bond (PDA) and a new descriptor called q g $$ qg $$ designed to enhance the IGM- δ g $$ \delta g $$ analysis. The program can be found at: http://igmplot.univ-reims.fr.
Detail
Scoring molecular wires subject to an ultrafast laser pulse for molecular electronic devices
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-03 , DOI: 10.1002/jcc.27126
A nonionizing ultrafast laser pulse of 20-fs duration with a peak amplitude electric-field ±E = 200 × 10−4 a.u. was simulated. It was applied to the ethene molecule to consider its effect on the electron dynamics, both during the application of the laser pulse and for up to 100 fs after the pulse was switched off. Four laser pulse frequencies ω = 0.2692, 0.2808, 0.2830, and 0.2900 a.u. were chosen to correspond to excitation energies mid-way between the (S1,S2), (S2,S3), (S3,S4) and (S4,S5) electronic states, respectively. Scalar quantum theory of atoms in molecules (QTAIM) was used to quantify the shifts of the C1C2 bond critical points (BCPs). Depending on the frequencies ω selected, the C1C2 BCP shifts were up to 5.8 times higher after the pulse was switched off compared with a static E-field with the same magnitude. Next generation QTAIM (NG-QTAIM) was used to visualize and quantify the directional chemical character. In particular, polarization effects and bond strengths, in the form of bond-rigidity vs. bond-flexibility, were found, for some laser pulse frequencies, to increase after the laser pulse was switched off. Our analysis demonstrates that NG-QTAIM, in partnership with ultrafast laser irradiation, is useful as a tool in the emerging field of ultrafast electron dynamics, which will be essential for the design, and control of molecular electronic devices.
Detail
A Hammett's analysis of the substituent effect in functionalized diketopyrrolopyrrole (DPP) systems: Optoelectronic properties and intramolecular charge transfer effects
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-07-26 , DOI: 10.1002/jcc.27195
Diketopyrrolopyrrole (DPP) systems have promising applications in different organic electronic devices. In this work, we investigated the effect of 20 different substituent groups on the optoelectronic properties of DPP-based derivatives as the donor ( D $$ D $$ )-material in an organic photovoltaic (OPV) device. For this purpose, we employed Hammett's theory (HT), which quantifies the electron-donating or -withdrawing properties of a given substituent group. Machine learning (ML)-based σ m $$ {\sigma}_m $$ , σ p $$ {\sigma}_p $$ , σ m 0 $$ {\sigma}_m^0 $$ , σ p 0 $$ {\sigma}_p^0 $$ , σ p + $$ {\sigma}_p^{+} $$ , σ p − $$ {\sigma}_p^{-} $$ , σ I $$ {\sigma}_I $$ , and σ R $$ {\sigma}_R $$ Hammett's constants previously determined were used. Mono- (DPP-X1) and di-functionalized (DPP-X2) DPPs, where X is a substituent group, were investigated using density functional theory (DFT), time-dependent DFT (TDDFT), and ab initio methods. Several properties were computed using CAM-B3LYP and the second-order algebraic diagrammatic construction, ADC(2), an ab initio wave function method, including the adiabatic ionization potential ( I P A $$ I{P}_A $$ ), the electron affinity ( E A A $$ E{A}_A $$ ), the HOMO-LUMO gaps ( E g $$ {E}_g $$ ), and the maximum absorption wavelengths ( λ max $$ {\lambda}_{max} $$ ), the first excited state transition 1S0→ 1S1 energies ( ∆ E $$ \Delta E $$ ) (the optical gap), and exciton binding energies. From the optoelectronic properties and employing typical acceptor systems, the power conversion efficiency ( PCE $$ PCE $$ ), open-circuit voltage ( V OC $$ {V}_{OC} $$ ), and fill factor ( FF $$ FF $$ ) were predicted for a DPP-based OPV device. These photovoltaic properties were also correlated with the machine learning (ML)-based Hammett's constants. Overall, good correlations between all properties and the different types of σ $$ \sigma $$ constants were obtained, except for the σ I $$ {\sigma}_I $$ constants, which are related to inductive effects. This scenario suggests that resonance is the main factor controlling electron donation and withdrawal effects. We found that substituent groups with large σ $$ \sigma $$ values can produce higher photovoltaic efficiencies. It was also found that electron-withdrawing groups (EWGs) reduced E g $$ {E}_g $$ and ∆ E $$ \Delta E $$ considerably compared to the unsubstituted DPP-H. Moreover, for every decrease (increase) in the values of a given optoelectronic property of DPP-X1 systems, a more significant decrease (increase) in the same values was observed for the DPP-X2, thus showing that the addition of the second substituent results in a more extensive influence on all electronic properties. For the exciton binding energies, an unsupervised machine learning algorithm identified groups of substituents characterized by average values (centroids) of Hammett's constants that can drive the search for new DDP-derived materials. Our work presents a promising approach by applying HT on molecular engineering DPP-based molecules and other conjugated molecules for applications on organic optoelectronic devices.
Detail
Molecular dynamics studies of the solubility behavior of carbon dioxide (CO2), difluoromethane (R-32), 1-chloro-3,3,3-trifluoropropene (R-1233zd(E)) and 2,3,3,3-tetrafluoro-1-propene (R-1234yf) in pentaerythritol tetra(2-ethylhexanoate) (PEB8), pentaerythritol tetrabutyrate (PEC4) and pentaerythritol tetraoctanoate (PEC8)
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-07-25 , DOI: 10.1002/jcc.27196
To reduce the climate impact of thermal engines such as heat pumps or refrigeration machines, refrigerants with a low global warming potential need to be paired with fitting lubricants. As the contamination of those liquid components influences the efficiency and lifetime of these machines, knowledge about their solubility behavior is of great interest. Molecular simulations offer mighty tools to investigate these solubilities while giving structural insight into the systems. Here the solubility behavior of CO2, R-32, R-1233zd(E), and R-1234yf in PEB8, PEC4, and PEC8 is compared through the solvation free energy ∆GSolv obtained by molecular dynamics simulations. To derive ∆GSolv at low computational cost, an iterative method is used to find an optimal number and distribution of intermediate states. The resulting distributions are investigated with regard to different parameters of the employed softcore-potential. ∆GSolv values for the different refrigerant-lubricant pairings at different temperatures are provided, followed by a structural analysis.
Detail
DFT study on the catalytic decomposition of hydrogen peroxide by iron complexes of nitrilotriacetate
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-06-20 , DOI: 10.1002/jcc.27179
The Fenton system in the presence of nitrilotriacetate (NTA) ligand is studied by DFT approach. The calculations show that complexation of Fe(II) with NTA significantly facilitates the H2O2 activation. The ferric-hydroperoxo intermediate NTAFe(III)OOH predominantly decays via the disproportionation into NTAFe(II)OH2 and NTAFe(IV)O involving the formation of a μ-1,2-hydroperoxo-bridged biferric intermediate. In this mechanism, the bridged hydroperoxo is reduced by hydroperoxo ligand rather than by Fe(III). On the one hand, the NTAFe(III)OOH is sluggish to undergo hydrogen abstraction; on the other hand, it is a good nucleophile that may perform aldehyde deformylation. The present calculations suggest that both ˙OH and Fe(IV)O are generated in the NTA-assisted Fenton system. However, the polycarboxylate ligand provides a favorable environment for H2O2 to accumulate around iron ion through hydrogen bonding. This promotes the quenching of Fe(IV)O by H2O2, rationalizing why the Fe(IV)O species is hardly detected in the NTA-assisted Fenton system.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.30 96 Science Citation Index Science Citation Index Expanded Not
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